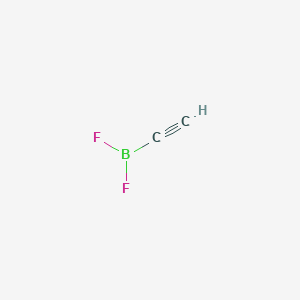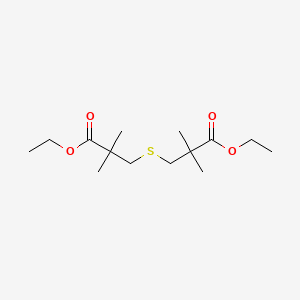
Diethyl 3,3'-sulfanediylbis(2,2-dimethylpropanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is an organic compound with the molecular formula C₁₄H₂₆O₄S It is characterized by the presence of ester functional groups and a sulfur atom linking two identical ester moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) can be synthesized through the esterification of 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and ethanol.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3,3’-sulfanediylbis(2,2-dimethylpropanoic acid) and ethanol.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acids, which may interact with biological molecules. The sulfur atom can participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3’-oxydiylbis(2,2-dimethylpropanoate): Similar structure but with an oxygen atom instead of sulfur.
Diethyl 3,3’-selenodiylbis(2,2-dimethylpropanoate): Similar structure but with a selenium atom instead of sulfur.
Uniqueness
Diethyl 3,3’-sulfanediylbis(2,2-dimethylpropanoate) is unique due to the presence of the sulfur atom, which imparts distinct chemical and physical properties compared to its oxygen and selenium analogs
Properties
CAS No. |
21153-32-2 |
|---|---|
Molecular Formula |
C14H26O4S |
Molecular Weight |
290.42 g/mol |
IUPAC Name |
ethyl 3-(3-ethoxy-2,2-dimethyl-3-oxopropyl)sulfanyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-7-17-11(15)13(3,4)9-19-10-14(5,6)12(16)18-8-2/h7-10H2,1-6H3 |
InChI Key |
HSSRVDFKYNPBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)CSCC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



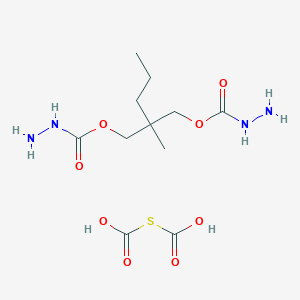

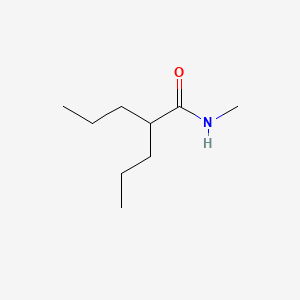
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

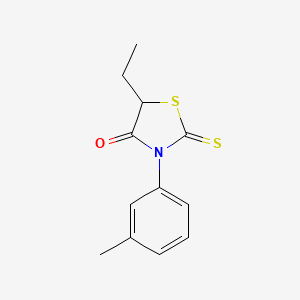
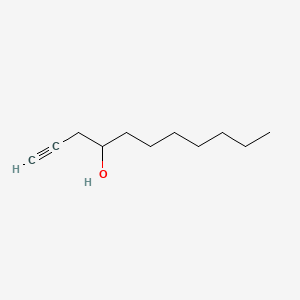
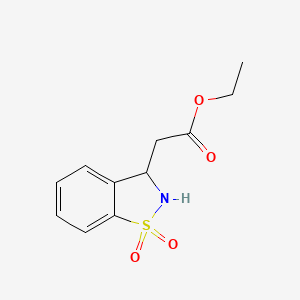
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
